molecular formula C11H12O3 B12627953 4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one CAS No. 920531-32-4

4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one

Cat. No.: B12627953
CAS No.: 920531-32-4
M. Wt: 192.21 g/mol
InChI Key: QKRRSFIXPHMSFG-UHFFFAOYSA-N
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Description

4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one is a heterocyclic compound featuring a furan ring substituted with a hydroxycyclopentyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Hydroxylation of the Cyclopentyl Ring: The cyclopentyl ring can be hydroxylated using a suitable oxidizing agent such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ethynyl group or the furan ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the cyclopentyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Products may include furanones, carboxylic acids, and aldehydes.

    Reduction: Products may include alkanes, alkenes, and alcohols.

    Substitution: Products depend on the substituents introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(5H)-Furanone, 4-[2-(1-hydroxycyclopentyl)ethynyl]
  • (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one

Uniqueness

4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one is unique due to the presence of both a hydroxycyclopentyl group and an ethynyl group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

920531-32-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-[2-(1-hydroxycyclopentyl)ethynyl]-2H-furan-5-one

InChI

InChI=1S/C11H12O3/c12-10-7-9(8-14-10)3-6-11(13)4-1-2-5-11/h7,13H,1-2,4-5,8H2

InChI Key

QKRRSFIXPHMSFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#CC2=CC(=O)OC2)O

Origin of Product

United States

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